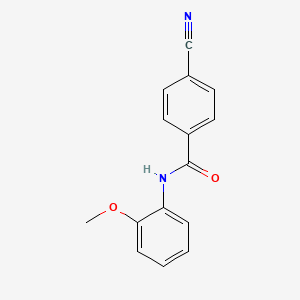

4-cyano-N-(2-methoxyphenyl)benzamide

货号:

B8729378

CAS 编号:

169945-44-2

分子量:

252.27 g/mol

InChI 键:

WNKUJJMTZLJJRT-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

4-Cyano-N-(2-methoxyphenyl)benzamide is a benzamide derivative characterized by a cyano (-CN) group at the para position of the benzoyl ring and a 2-methoxyphenyl substituent on the amide nitrogen.

属性

CAS 编号 |

169945-44-2 |

|---|---|

分子式 |

C15H12N2O2 |

分子量 |

252.27 g/mol |

IUPAC 名称 |

4-cyano-N-(2-methoxyphenyl)benzamide |

InChI |

InChI=1S/C15H12N2O2/c1-19-14-5-3-2-4-13(14)17-15(18)12-8-6-11(10-16)7-9-12/h2-9H,1H3,(H,17,18) |

InChI 键 |

WNKUJJMTZLJJRT-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C#N |

产品来源 |

United States |

相似化合物的比较

Halogenated Derivatives

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): This compound shares the benzamide core but replaces the cyano group with a bromine atom and introduces a nitro group on the aniline ring. Crystallographic studies reveal two molecules per asymmetric unit, with distinct dihedral angles between aromatic rings compared to the title compound .

Methoxy-Substituted Analogs

- 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide: This analog features multiple methoxy groups on the benzamide ring. Biological Implication: Increased methoxy substitution may improve binding to hydrophobic enzyme pockets.

Fluorinated Derivatives

- 4-Cyano-N-(2-fluorophenyl)benzamide: Replacing the methoxy group with fluorine alters electronic properties (electron-withdrawing effect) and molecular geometry. The compound contains 27 atoms (C₁₄H₉FN₂O) with a planar amide group, as confirmed by quantum chemical calculations .

Functional Group Modifications

N-Substituent Diversity

- MMV001239 (4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide): This derivative incorporates a benzothiazole and pyridylmethyl group, enabling dual hydrogen bonding and π-stacking interactions. No cytotoxicity was observed in 3T3 or HEK 293 cells, suggesting a favorable safety profile for further development .

- 4-Cyano-N-(2-oxoindolin-5-yl)benzamide (Compound 77): Synthesized with 84% yield, this analog features an indolinone substituent, enabling interactions with kinase active sites. HRMS and NMR data confirm structural integrity .

Physicochemical Properties

- 4-Cyano-N-(4-hydroxyphenyl)benzamide: pKa: 9.86 (predicted), indicating moderate acidity for hydrogen bonding . Solubility: Lower than the title compound due to the polar hydroxy group.

- 4-Cyano-N-(2-fluorophenyl)benzamide: Density: 1.33 g/cm³, comparable to methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。